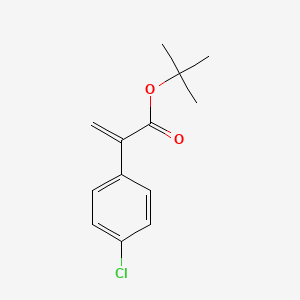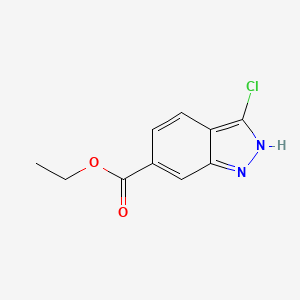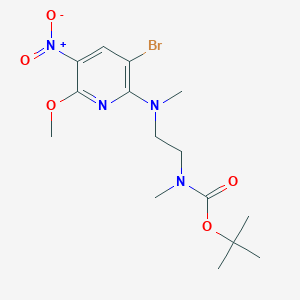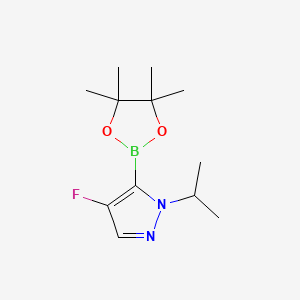![molecular formula C46H20F24O4P2 B13662704 (4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)
(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple trifluoromethyl groups and phosphane moieties, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include trifluoromethylated aromatic compounds and phosphane derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphane groups.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphane oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.
Biology
The compound’s potential biological applications include its use as a probe in biochemical studies. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.
Industry
Industrially, (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Wirkmechanismus
The mechanism of action of (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its trifluoromethyl groups can participate in interactions with biological molecules, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-5,5’-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
(4R)-5,5’-Bis(bis(3,5-dichlorophenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole: Contains dichlorophenyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects
Eigenschaften
Molekularformel |
C46H20F24O4P2 |
|---|---|
Molekulargewicht |
1154.6 g/mol |
IUPAC-Name |
[4-[5-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C46H20F24O4P2/c47-39(48,49)19-5-20(40(50,51)52)10-27(9-19)75(28-11-21(41(53,54)55)6-22(12-28)42(56,57)58)33-3-1-31-37(73-17-71-31)35(33)36-34(4-2-32-38(36)74-18-72-32)76(29-13-23(43(59,60)61)7-24(14-29)44(62,63)64)30-15-25(45(65,66)67)8-26(16-30)46(68,69)70/h1-16H,17-18H2 |
InChI-Schlüssel |
GCINEYUMGRTQMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=C(C=C2)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=C(C=CC6=C5OCO6)P(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


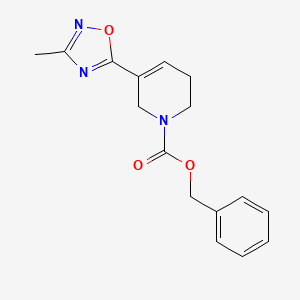
![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)


![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B13662671.png)
![2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one](/img/structure/B13662675.png)
![Ethyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13662682.png)
